(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

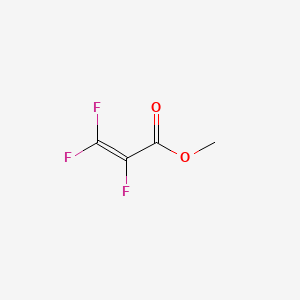

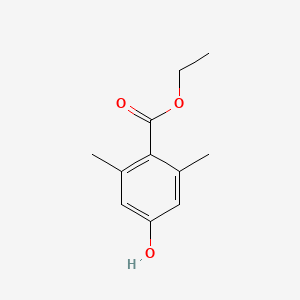

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by its IUPAC name, (4-phenyl-1,2,3-thiadiazol-5-yl)methanol .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol”, has been a subject of extensive research due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a pale-yellow to yellow-brown solid with a melting point of 116-118°C .科学的研究の応用

Antimicrobial Activity

The thiadiazole ring, which is present in the compound “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol”, has been explored for its antimicrobial properties. Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial activity comparable to reference drugs like amoxicillin . Additionally, antifungal screening has revealed effectiveness against strains like T. harzianum and A. niger .

Anticancer Potential

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . These studies aim to design analogs of known anticancer drugs such as sorafenib to enhance therapeutic efficacy.

Antimycobacterial Profile

Compounds containing the 1,3,4-thiadiazole moiety have shown promising inhibitory activity against multi-drug resistant tuberculosis . This suggests potential applications in developing new lead compounds for tackling challenging bacterial infections.

Antioxidant Properties

The antioxidant potential of thiadiazole derivatives has been assessed through methods like the DPPH assay, which measures free radical scavenging ability . These compounds are compared to reference antioxidants such as ascorbic acid to determine their efficacy.

Safety And Hazards

将来の方向性

The future directions for the research on “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” and its derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could lead to the development of new potent antibacterial, antifungal, and other therapeutic agents .

特性

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

CAS RN |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)